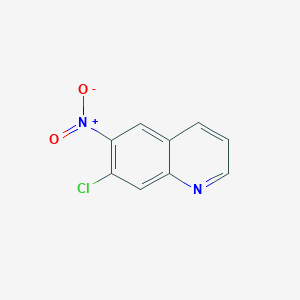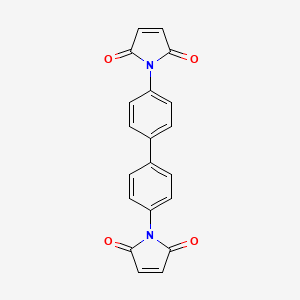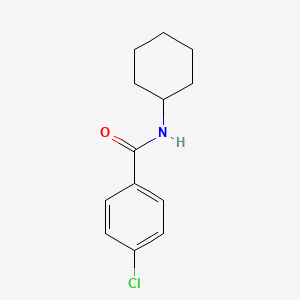
7-Cloro-6-nitroquinolina
Descripción general
Descripción
7-Chloro-6-nitroquinoline is a crystalline solid that is soluble in organic solvents but not in water . It has a molecular weight of 208.6 . The IUPAC name for this compound is 7-chloro-6-nitroquinoline .
Synthesis Analysis
The synthesis of quinoline and its analogues has been reported in numerous articles. Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 7-Chloro-6-nitroquinoline is represented by the InChI code 1S/C9H5ClN2O2/c10-7-5-8-6 (2-1-3-11-8)4-9 (7)12 (13)14/h1-5H . This indicates that the compound has a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Nitroquinolines are considered important functional derivatives in synthetic organic chemistry since they are accessible precursors of many useful compounds such as drugs, polymers, and dyes .Physical and Chemical Properties Analysis
7-Chloro-6-nitroquinoline is a solid at room temperature .Aplicaciones Científicas De Investigación
Química Orgánica Industrial y Sintética
La quinolina, de la que “7-Cloro-6-nitroquinolina” es un derivado, se ha convertido en un compuesto heterocíclico esencial debido a sus versátiles aplicaciones en los campos de la química orgánica industrial y sintética . Juega un papel fundamental como un andamiaje vital para los líderes en el descubrimiento de fármacos .
Descubrimiento de Fármacos
La quinolina y sus derivados se consideran una estructura privilegiada en los programas de descubrimiento de fármacos debido a su amplio espectro de bio-respuestas . Están presentes en varios agentes terapéuticos .
Actividad Anticancerígena
Los derivados de la quinolina han mostrado potencial en la actividad anticancerígena . Esto convierte a “this compound” en un compuesto de interés en la investigación del cáncer.
Actividad Antioxidante
Los derivados de la quinolina también han demostrado actividad antioxidante . Esto sugiere que “this compound” podría utilizarse en la investigación relacionada con el estrés oxidativo y las enfermedades relacionadas.
Actividad Antiinflamatoria
La actividad antiinflamatoria de los derivados de la quinolina indica que “this compound” podría ser útil en el estudio de las enfermedades inflamatorias.
Actividad Antimalárica
Se ha descubierto que los derivados de la quinolina tienen propiedades antimaláricas . Esto sugiere posibles aplicaciones de “this compound” en la investigación de la malaria.
Actividad Anti-SARS-CoV-2
En el contexto de la reciente pandemia, los derivados de la quinolina han mostrado actividad anti-SARS-CoV-2 . Esto indica que “this compound” podría ser relevante en la investigación de la COVID-19.
Actividad Antituberculosa
Por último, los derivados de la quinolina han demostrado actividad antituberculosa . Esto sugiere que “this compound” podría utilizarse en la investigación de la tuberculosis.
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
Propiedades
IUPAC Name |
7-chloro-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-5-8-6(2-1-3-11-8)4-9(7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJPESBDOWOQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284964 | |
| Record name | 7-chloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58416-31-2 | |
| Record name | 58416-31-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)
![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)



![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)
![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)





